Cas no 1554479-23-0 (4-methoxy-1-(2-methylphenyl)butane-1,3-dione)

4-Methoxy-1-(2-methylphenyl)butane-1,3-dione is a specialized organic compound featuring a β-diketone structure with a methoxy substituent and a 2-methylphenyl group. Its unique molecular architecture makes it valuable as an intermediate in synthetic organic chemistry, particularly for constructing heterocyclic compounds or coordinating with metal ions due to its chelating properties. The methoxy group enhances solubility in polar solvents, while the aromatic methyl substitution influences reactivity and stability. This compound is suitable for applications in pharmaceuticals, agrochemicals, or materials science, where precise functionalization is required. Its well-defined structure ensures consistency in reactions, offering reliability in complex synthetic pathways.
4-methoxy-1-(2-methylphenyl)butane-1,3-dione structure
1554479-23-0 structure
Product name:4-methoxy-1-(2-methylphenyl)butane-1,3-dione
CAS No:1554479-23-0
MF:C12H14O3
MW:206.237763881683
CID:6071811
PubChem ID:81827051

4-methoxy-1-(2-methylphenyl)butane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-1-(2-methylphenyl)butane-1,3-dione
    • 1554479-23-0
    • EN300-1126359
    • AKOS020808275
    • Inchi: 1S/C12H14O3/c1-9-5-3-4-6-11(9)12(14)7-10(13)8-15-2/h3-6H,7-8H2,1-2H3
    • InChI Key: NHMMJXAWFZPSMI-UHFFFAOYSA-N
    • SMILES: O(C)CC(CC(C1C=CC=CC=1C)=O)=O

Computed Properties

  • Exact Mass: 206.094294304g/mol
  • Monoisotopic Mass: 206.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.4Ų

4-methoxy-1-(2-methylphenyl)butane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1126359-1g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
1g
$557.0 2023-10-26
Enamine
EN300-1126359-0.5g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1126359-0.25g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1126359-5g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1126359-1.0g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0
1g
$785.0 2023-06-09
Enamine
EN300-1126359-2.5g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1126359-5.0g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0
5g
$2277.0 2023-06-09
Enamine
EN300-1126359-0.1g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1126359-0.05g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1126359-10.0g
4-methoxy-1-(2-methylphenyl)butane-1,3-dione
1554479-23-0
10g
$3376.0 2023-06-09

4-methoxy-1-(2-methylphenyl)butane-1,3-dione Related Literature

Additional information on 4-methoxy-1-(2-methylphenyl)butane-1,3-dione

Research Brief on 4-methoxy-1-(2-methylphenyl)butane-1,3-dione (CAS: 1554479-23-0): Recent Advances and Applications

The compound 4-methoxy-1-(2-methylphenyl)butane-1,3-dione (CAS: 1554479-23-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This β-diketone derivative exhibits unique structural and chemical properties that make it a promising candidate for various applications, including drug development, enzyme inhibition, and material science. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, shedding light on its multifaceted role in modern research.

One of the key areas of interest is the compound's role as a building block in the synthesis of heterocyclic compounds. Researchers have demonstrated that 4-methoxy-1-(2-methylphenyl)butane-1,3-dione can serve as a precursor for the development of novel pyrazole and pyrimidine derivatives, which are known for their broad-spectrum pharmacological activities. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in the synthesis of anti-inflammatory agents, showing significant COX-2 inhibitory activity in preclinical models.

In addition to its synthetic applications, recent investigations have focused on the compound's potential as an enzyme inhibitor. A team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters that 4-methoxy-1-(2-methylphenyl)butane-1,3-dione exhibits moderate inhibitory effects against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease. These findings suggest its potential as a lead compound for the development of new neuroprotective agents.

Another notable advancement is the exploration of its antimicrobial properties. A 2024 study in the European Journal of Medicinal Chemistry demonstrated that derivatives of 4-methoxy-1-(2-methylphenyl)butane-1,3-dione exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key metabolic pathways.

Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential toxicity. Recent computational studies have employed molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to predict and improve its bioactivity profiles. These efforts are expected to pave the way for more targeted and efficient therapeutic applications in the near future.

In conclusion, 4-methoxy-1-(2-methylphenyl)butane-1,3-dione (CAS: 1554479-23-0) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug development to enzyme inhibition, underscore its potential as a key player in addressing current and future biomedical challenges. Continued research and development efforts are essential to fully unlock its therapeutic and industrial potential.

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